Cas no 52951-09-4 (1-benzofuran-7-carbonitrile)

1-Benzofuran-7-carbonitrile is a heterocyclic organic compound featuring a benzofuran core substituted with a cyano group at the 7-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals, agrochemicals, and material science. The electron-withdrawing nitrile group enhances reactivity, facilitating further functionalization through nucleophilic addition or cyclization reactions. Its rigid aromatic framework contributes to stability, while the polar cyano moiety improves solubility in organic solvents. The compound is valued for its utility in constructing complex molecular architectures, including bioactive molecules and optoelectronic materials. High purity grades are available to meet rigorous research and industrial requirements.
1-benzofuran-7-carbonitrile structure
1-benzofuran-7-carbonitrile structure
商品名:1-benzofuran-7-carbonitrile
CAS番号:52951-09-4
MF:C9H5NO
メガワット:143.1421
MDL:MFCD15143950
CID:1113491
PubChem ID:19783429

1-benzofuran-7-carbonitrile 化学的及び物理的性質

名前と識別子

    • 7-Benzofurancarbonitrile
    • benzofuran-7-carbonitrile
    • 1-Benzofuran-7-carbonitril
    • 1-benzofuran-7-carbonitrile
    • AS-6374
    • CS-0453369
    • SY027225
    • EN300-267828
    • CCA95109
    • DB-229868
    • A856695
    • MFCD15143950
    • F20168
    • SCHEMBL3203940
    • SB22956
    • AKOS022966233
    • 52951-09-4
    • MDL: MFCD15143950
    • インチ: InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H
    • InChIKey: HAICRZPDDBKXPQ-UHFFFAOYSA-N
    • ほほえんだ: N#CC1=CC=CC2=C1OC=C2

計算された属性

  • せいみつぶんしりょう: 143.03700
  • どういたいしつりょう: 143.037113783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 36.9Ų

じっけんとくせい

  • PSA: 36.93000
  • LogP: 2.30448

1-benzofuran-7-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB470352-500 mg
Benzofuran-7-carbonitrile; 90%
52951-09-4
500mg
€311.30 2023-04-21
TRC
B139905-50mg
Benzofuran-7-carbonitrile
52951-09-4
50mg
$ 185.00 2022-06-07
Enamine
EN300-267828-2.5g
1-benzofuran-7-carbonitrile
52951-09-4
2.5g
$418.0 2023-09-11
Enamine
EN300-267828-0.5g
1-benzofuran-7-carbonitrile
52951-09-4
0.5g
$204.0 2023-09-11
Enamine
EN300-267828-0.05g
1-benzofuran-7-carbonitrile
52951-09-4
0.05g
$178.0 2023-09-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8152-5G
1-benzofuran-7-carbonitrile
52951-09-4 95%
5g
¥ 15,463.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8152-500MG
1-benzofuran-7-carbonitrile
52951-09-4 95%
500MG
¥ 3,438.00 2023-04-13
Enamine
EN300-267828-10.0g
1-benzofuran-7-carbonitrile
52951-09-4
10.0g
$3438.0 2023-02-28
Enamine
EN300-267828-5g
1-benzofuran-7-carbonitrile
52951-09-4
5g
$618.0 2023-09-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8152-250mg
1-benzofuran-7-carbonitrile
52951-09-4 95%
250mg
¥2254.0 2024-04-15

1-benzofuran-7-carbonitrile 関連文献

1-benzofuran-7-carbonitrileに関する追加情報

Introduction to 1-benzofuran-7-carbonitrile (CAS No. 52951-09-4)

1-benzofuran-7-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 52951-09-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the benzofuran family, a class of molecules characterized by a fused benzene and furan ring system, which exhibits a wide range of biological activities and chemical functionalities. The presence of a nitrile group at the 7-position introduces unique reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The structural features of 1-benzofuran-7-carbonitrile contribute to its versatility in medicinal chemistry. The benzofuran core is a privileged scaffold in drug discovery, often found in natural products and synthetic molecules with therapeutic potential. The nitrile functionality serves as a versatile handle for further chemical transformations, including nucleophilic addition reactions, reduction to amides, and coupling reactions via transition metal catalysis. These properties have positioned 1-benzofuran-7-carbonitrile as a key building block in the development of novel therapeutic entities.

In recent years, there has been growing interest in exploring the pharmacological properties of benzofuran derivatives. Studies have demonstrated that modifications at the 7-position of the benzofuran core can significantly influence biological activity. For instance, derivatives with electron-withdrawing groups such as nitriles have shown enhanced binding affinity to certain biological targets. This has led to investigations into 1-benzofuran-7-carbonitrile as a precursor for drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

One of the most compelling aspects of 1-benzofuran-7-carbonitrile is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with potential applications in oncology, immunology, and metabolic diseases. For example, recent studies have highlighted its utility in generating small-molecule inhibitors that modulate key enzymes involved in cancer progression. The nitrile group at the 7-position allows for facile derivatization, enabling chemists to fine-tune physicochemical properties such as solubility and metabolic stability.

The synthetic accessibility of 1-benzofuran-7-carbonitrile has also contributed to its widespread use in academic and industrial research. Several methodologies have been developed for its preparation, including cyclization reactions from appropriately substituted phenols and cyano-substituted precursors. These synthetic routes are often optimized for scalability and cost-effectiveness, ensuring that researchers can access this compound in sufficient quantities for both preclinical and clinical studies.

Advances in computational chemistry have further enhanced the understanding of 1-benzofuran-7-carbonitrile's reactivity and function. Molecular modeling studies have provided insights into how structural variations influence binding interactions with biological targets. These predictions have guided experimental efforts, leading to the discovery of novel analogs with improved pharmacokinetic profiles. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The pharmaceutical industry has also recognized the potential of 1-benzofuran-7-carbonitrile as an intermediate for large-scale production. Its incorporation into drug candidates has resulted in several candidates entering clinical trials for various indications. The compound's ability to serve as a versatile scaffold has been particularly valuable in addressing unmet medical needs where traditional pharmacophores have limitations.

In conclusion, 1-benzofuran-7-carbonitrile (CAS No. 52951-09-4) represents a cornerstone molecule in medicinal chemistry due to its structural versatility and functional reactivity. Its role as a precursor for bioactive compounds continues to drive innovation across multiple therapeutic areas. As research progresses, further exploration of its derivatives promises to yield novel treatments that address complex diseases.

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